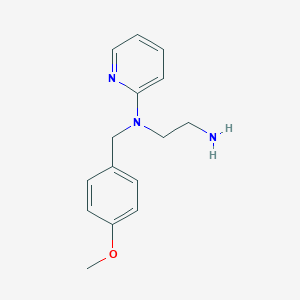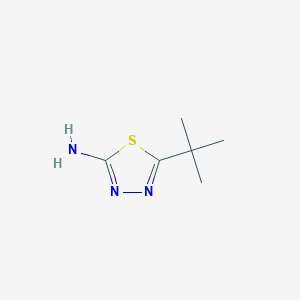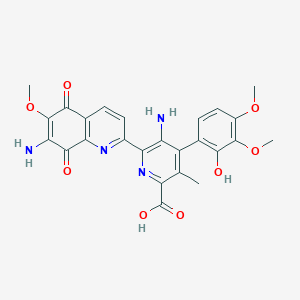
N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine (MBPEDA) is a synthetic compound that has been used in a variety of scientific research applications. It is a white solid that is soluble in water, and has a molecular weight of 285.3 g/mol. MBPEDA is a derivative of ethanediamine, and has a variety of biological and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthese von Komplexverbindungen
Diese Verbindung wird bei der Synthese von komplexen Verbindungen verwendet. Beispielsweise wurde sie in der Reaktion von [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] mit zwei Thiosemicarbazonen verwendet, die durch die Kondensation von N- (4-Methoxybenzyl)thiosemicarbazid und 1,4-Hydroxy-3-methoxyphenyl)ethan-1-on ( HL1) oder 2-Fluor-4-hydroxybenzaldehyd ( HL2) erhalten wurden .
Zytotoxizitätsstudien
Die Verbindung wurde in Zytotoxizitätsstudien verwendet. Die Fähigkeit der Komplexe, das Zellwachstum gegen die NCI-H460-, A549- und MDA-MB-231-Linien zu hemmen, wurde bewertet . Die Komplexe zeigten keine größere Potenz als Cisplatin, obwohl sie eine größere Wirksamkeit zeigten, insbesondere für den aus HL1 abgeleiteten Komplex .
Bewertung des Redoxverhaltens
Das Redoxverhalten der Liganden und Komplexe wurde durch zyklische Voltammetrie untersucht . Es scheint schwieriger zu sein, den aus HL 1 abgeleiteten Komplex als HL 2 zu oxidieren .
Herstellung von Thiosemicarbazonen
Die Verbindung wurde bei der Herstellung von Thiosemicarbazonen verwendet . Die TSC-Liganden (HL1 und HL2) wurden in guten Ausbeuten durch die Kondensationsreaktion von N-(4-Methoxybenzyl)thiosemicarbazid hergestellt .
Synthese von Benzamid-Derivaten
4-Methoxybenzyl-5-brom-2-chlorbenzamid (MBBC) ist ein Benzamid-Derivat mit einer breiten Palette an Anwendungen im Bereich der wissenschaftlichen Forschung. Die Verbindung kann bei der Synthese solcher Benzamid-Derivate verwendet werden.
Chemische Forschung
Die Verbindung wird in der chemischen Forschung verwendet und kann bei Chemielieferanten gekauft werden . Sie wird in der Regel im festen Zustand verkauft und sollte unter Inertgas an einem kühlen und dunklen Ort gelagert werden .
Wirkmechanismus
Target of Action
The compound N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine, also known as N’-[(4-methoxyphenyl)methyl]-N’-pyridin-2-ylethane-1,2-diamine, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets in a specific manner. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects the biochemical pathways related to Alzheimer’s disease. It influences the pathway of amyloid-beta formation by downregulating APP and BACE levels . It also modulates the GSK3β pathway, which is involved in tau phosphorylation . These changes in the biochemical pathways lead to a reduction in the formation of amyloid-beta plaques and neurofibrillary tangles, the two main features of Alzheimer’s disease pathophysiology .
Result of Action
The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s disease. It prevents the formation of amyloid-beta plaques by downregulating APP and BACE levels . It also reduces the levels of phosphorylated forms of tau, thereby preventing the formation of neurofibrillary tangles . These effects contribute to the compound’s potential as a therapeutic strategy against Alzheimer’s disease .
Action Environment
It’s known that factors such as oxidative stress and inflammation can influence the pathophysiology of alzheimer’s disease and potentially the efficacy of treatments
Eigenschaften
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-19-14-7-5-13(6-8-14)12-18(11-9-16)15-4-2-3-10-17-15/h2-8,10H,9,11-12,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLPCYUUEHZGKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CCN)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403417 |
Source


|
| Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109912-28-9 |
Source


|
| Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)










